Technical Documentation Center

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride
  • CAS: 2361609-76-7

Core Science & Biosynthesis

Foundational

Structural Architecture and Medicinal Utility of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one Hydrochloride

A Technical Whitepaper on Conformational Restriction and Stereochemical Profiling in Drug Discovery Executive Summary The pursuit of novel therapeutics relies heavily on the strategic deployment of privileged molecular s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Conformational Restriction and Stereochemical Profiling in Drug Discovery

Executive Summary

The pursuit of novel therapeutics relies heavily on the strategic deployment of privileged molecular scaffolds. Among these, the γ -lactam (pyrrolidin-2-one) ring system stands out for its exceptional balance of conformational rigidity, hydrogen-bonding capacity, and synthetic tractability[1]. This whitepaper provides an in-depth technical analysis of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride (CAS: 2361609-76-7), a highly specialized, stereochemically pure building block[2]. By functioning as a conformationally restricted surrogate for γ -amino acids, this cis-isomer offers profound advantages in the design of peptidomimetics, central nervous system (CNS) agents, and targeted enzyme inhibitors[3][4].

Structural and Stereochemical Architecture

The γ -Lactam Core and Conformational Dynamics

The core of the molecule is a five-membered pyrrolidin-2-one ring. Unlike flat, two-dimensional heteroaromatic rings, the saturated sp 3 -hybridized nature of the pyrrolidinone ring allows it to adopt specific three-dimensional conformations, typically oscillating between an envelope and a half-chair conformation[3]. This non-planarity—often termed "pseudorotation"—enables the scaffold to project its substituents into distinct vectors within a target protein's binding pocket.

The (3R,5R) Absolute Configuration

The stereochemical identity of this compound is defined by two chiral centers at C3 and C5. In the (3R,5R) configuration, the primary amine at C3 and the phenyl group at C5 are positioned on the same face of the γ -lactam ring, establishing a cis relative stereochemistry.

  • Causality in Binding: The cis relationship forces the bulky phenyl group and the polar amino group into a specific spatial geometry. When incorporated into a larger drug molecule, this rigidifies the pharmacophore, drastically reducing the entropic penalty usually incurred when a flexible molecule binds to a receptor[1].

Hydrochloride Salt Formation

The compound is isolated as a hydrochloride salt, where the primary amine at C3 is protonated ( −NH3+​Cl− ). This salt form is not merely a byproduct of synthesis; it is a critical structural feature that dictates the molecule's physicochemical behavior. The protonated amine engages in a robust intermolecular hydrogen-bonding network with the chloride counterion and the adjacent lactam carbonyl, which significantly elevates its melting point, enhances aqueous solubility, and facilitates the growth of highly ordered single crystals for X-ray diffraction.

Physicochemical Profiling

Understanding the quantitative metrics of the (3R,5R)-scaffold is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory. The data is summarized in Table 1 below.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionSignificance in Drug Design
Chemical Formula C10​H13​ClN2​O Defines the mass boundaries for downstream coupling.
Molecular Weight 212.68 g/mol Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5[2].
CAS Registry Number 2361609-76-7Unique identifier for the specific (3R,5R) HCl salt[2].
H-Bond Donors 3 (Lactam NH, Amine −NH3+​ )High capacity for interacting with target residues.
H-Bond Acceptors 2 (Carbonyl C=O , Amine N)Facilitates orientation within hydrophilic pockets.
Relative Stereochemistry cisDirects vector projection of N- and C-termini.

Analytical Characterization Protocols

To ensure the scientific integrity of downstream assays, the structural and stereochemical purity of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride must be rigorously validated. Below are the self-validating, step-by-step methodologies required for full characterization.

Protocol 1: Stereochemical Validation via 2D-NOESY NMR

Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for confirming the cis relationship between the C3 and C5 substituents.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen to prevent rapid exchange of the lactam and amine protons, allowing their observation.

  • Acquisition: Acquire a 2D NOESY spectrum at 298 K using a mixing time ( tm​ ) of 300–500 ms, optimized for small molecules (MW < 500).

  • Mechanistic Causality: Because the C3-amine and C5-phenyl groups are cis (both pointing "up"), the respective protons attached to C3 and C5 must both point "down" (co-facial).

  • Data Interpretation: Look for a strong NOE cross-peak between the C3-H and C5-H resonances. The presence of this cross-peak definitively proves the cis relative stereochemistry.

Protocol 2: Absolute Configuration via Single-Crystal X-Ray Diffraction (SC-XRD)

While NMR confirms relative stereochemistry, SC-XRD is mandatory to prove the absolute (3R,5R) configuration.

  • Crystallization: Dissolve the compound in a minimal amount of hot methanol. Slowly diffuse diethyl ether into the solution over 48 hours at 4°C to yield high-quality, diffraction-grade single crystals. The HCl salt facilitates this due to strong ionic lattice packing.

  • Data Collection: Mount a crystal on a diffractometer equipped with a Copper (Cu K α ) X-ray source ( λ=1.5418 Å). Cu radiation is specifically chosen over Molybdenum because it maximizes the anomalous dispersion signal of the chloride ion.

  • Refinement: Solve the structure using direct methods. Calculate the Flack parameter. A Flack parameter near 0 (e.g., 0.02±0.04 ) unambiguously confirms the (3R,5R) absolute configuration, whereas a value near 1.0 would indicate the (3S,5S) enantiomer.

AnalyticalWorkflow A Synthesis of (3R,5R)-Lactam HCl B 1H & 13C NMR (Structural Integrity) A->B Step 1: Purity E Chiral HPLC (Enantiomeric Excess) A->E Step 4: Chiral Purity C 2D NOESY NMR (Relative 'cis' Config) B->C Step 2: Spatial Proximity D SC-XRD (Absolute Config) C->D Step 3: 3D Mapping

Fig 1. Analytical workflow for stereochemical and structural validation of the γ-lactam core.

Applications in Drug Discovery

The pyrrolidinone core is a "privileged scaffold," meaning it is a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. The specific functionalization of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one makes it an exceptionally versatile tool.

Peptidomimetics and β -Turn Mimicry

The spatial arrangement of the C3-amine and the C2-carbonyl mimics the backbone of a dipeptide. However, the cyclization into a γ -lactam restricts the ϕ and ψ dihedral angles. By incorporating this scaffold into a peptide chain, medicinal chemists can artificially induce or stabilize β -turn secondary structures. This is highly effective in designing protease inhibitors, where the inhibitor must adopt a specific conformation to fit into the enzyme's catalytic cleft without being rapidly degraded by systemic peptidases.

Neurokinin-1 (NK1) Receptor Antagonists

Substituted γ -lactams have been heavily investigated in the development of CNS-active agents, particularly NK1 receptor antagonists used for anti-emesis and depression[4]. The C5-phenyl group of this scaffold provides the necessary lipophilic bulk to occupy the deep hydrophobic pocket of the NK1 receptor, while the C3-amine serves as a synthetic handle to attach water-soluble carbohydrate moieties or basic centers, optimizing both binding affinity and pharmacokinetic profiles[4].

Modulating Pharmacokinetics (BBB Penetration)

While the hydrochloride salt is highly water-soluble, the free base of the compound possesses a favorable LogP due to the lipophilic C5-phenyl ring. The lactam nitrogen can be further alkylated to remove a hydrogen-bond donor, significantly increasing lipophilicity and facilitating passive diffusion across the Blood-Brain Barrier (BBB)[3].

Derivatization Core (3R,5R)-3-Amino-5-phenyl pyrrolidin-2-one N1 N1-Alkylation (Lactam Nitrogen) Core->N1 Base + R-X C3 C3-Amide Coupling (Primary Amine) Core->C3 HATU / DIPEA C5 C5-Phenyl Substitution (Aromatic Ring) Core->C5 Electrophilic Aromatic Sub. Target1 Improved BBB Penetration N1->Target1 Increase Lipophilicity Target2 Peptidomimetic Extensions C3->Target2 Vector Projection Target3 Receptor Pocket Optimization C5->Target3 Modulate Affinity

Fig 2. Derivatization pathways of the (3R,5R)-γ-lactam scaffold in drug discovery programs.

Conclusion

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride is far more than a simple chemical building block; it is a precision-engineered stereochemical tool. By leveraging its rigid cis-geometry and the differential reactivity of its functional groups, researchers can construct highly complex, metabolically stable therapeutics. Proper analytical validation—anchored by 2D-NOESY and SC-XRD—ensures that the spatial advantages of this privileged scaffold are fully realized in downstream drug development.

References

  • Chemikart. 2361609-76-7 | rac-(3R,5R)-3-amino-5-phenylpyrrolidin-2-one hydrochloride. Retrieved from: [Link]

  • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from:[Link][3]

  • ResearchGate. Discovery of a novel, potent and orally active series of γ-lactams as selective NK1 antagonists. Retrieved from: [Link][4]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one Hydrochloride

Target Audience: Medicinal Chemists, CMC (Chemistry, Manufacturing, and Controls) Scientists, and Drug Development Professionals. Executive Summary & Structural Rationale The compound (3R,5R)-3-amino-5-phenylpyrrolidin-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, CMC (Chemistry, Manufacturing, and Controls) Scientists, and Drug Development Professionals.

Executive Summary & Structural Rationale

The compound (3R,5R)-3-amino-5-phenylpyrrolidin-2-one hydrochloride (CAS: 2361609-76-7) is a highly privileged chiral building block utilized in the synthesis of complex central nervous system (CNS) therapeutics and specific receptor antagonists[1]. The pyrrolidin-2-one (gamma-lactam) core provides a rigid, metabolically stable framework that restricts the conformational freedom of attached pharmacophores, a critical feature for target affinity[2].

Causality of the Salt Form: Why is this compound isolated and utilized as a hydrochloride salt rather than a free base? The primary amine at the C3 position is highly nucleophilic. In its free base form, alpha-amino lactams are susceptible to oxidative degradation and intermolecular condensation (forming diketopiperazine dimers) during long-term storage. The hydrochloride salt protonates the C3-amine, neutralizing its nucleophilicity, dramatically enhancing shelf-life, and improving aqueous solubility—a crucial parameter for both physiological assays and downstream synthetic manipulation.

Stereochemical Significance: The (3R,5R) configuration dictates the 3D trajectory of the molecule. The relative stereochemistry between the C3-amino group and the C5-phenyl ring minimizes steric clashing and establishes a specific spatial vector required to access deep hydrophobic pockets in targets such as the NK1 receptor. Comparative studies often require the synthesis of the racemic mixture (CAS: 2375267-82-4) to validate the enantiomeric specificity of the biological response[3].

Fundamental Physicochemical Properties

Understanding the physicochemical profile of this intermediate is essential for optimizing reaction conditions and predicting the pharmacokinetic behavior of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical and Structural Parameters

ParameterValueAnalytical Rationale / Note
Chemical Name (3R,5R)-3-amino-5-phenylpyrrolidin-2-one HClStandard IUPAC Nomenclature
CAS Registry Number 2361609-76-7Specifically denotes the (3R,5R) isomer[1]
Molecular Formula C₁₀H₁₃ClN₂OFree base: C₁₀H₁₂N₂O
Molecular Weight 212.68 g/mol Includes the HCl counterion
Theoretical pKa ~7.8 - 8.2 (Amine)Lower than standard alkylamines due to lactam proximity
LogP (Free Base) ~1.2Moderate lipophilicity driven by the C5-phenyl ring
Solubility Profile Soluble in H₂O, DMSO, MeOHInsoluble in non-polar solvents (Hexane, Heptane)

Self-Validating Analytical Protocols

To ensure the integrity of downstream drug development, the characterization of this chiral intermediate must rely on self-validating analytical systems. The following protocols adhere to the principles outlined in the.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Causality: A normal-phase chiral chromatographic system is selected because the polar lactam and amine groups require strong, directional hydrogen-bonding interactions with the stationary phase to achieve chiral recognition. These interactions are heavily suppressed in reversed-phase (aqueous) conditions.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

    • Mechanistic Note: Diethylamine is added as a basic modifier to suppress peak tailing caused by secondary interactions between the primary amine and residual silanols on the silica support.

  • System Suitability (Self-Validation): Inject 10 µL of a 1 mg/mL solution of the racemic reference standard (CAS: 2375267-82-4)[3].

    • Validation Gate: The system is only deemed valid if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥2.0 . This proves the column's resolving power has not degraded.

  • Sample Preparation: Dissolve 10 mg of (3R,5R)-3-amino-5-phenylpyrrolidin-2-one HCl in 10 mL of Ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Analysis: Inject 10 µL of the sample solution. Monitor absorbance at 210 nm and 254 nm using a Photodiode Array (PDA) detector.

  • Data Processing: Calculate the enantiomeric excess (ee%) using the formula: ee% =[(Area of 3R,5R - Area of minor enantiomer) / Total Area] × 100.

Protocol 2: pKa and LogD Profiling via Cosolvent Potentiometric Titration

Causality: The HCl salt form alters the initial pH of the solution. Potentiometric titration is chosen over UV-metric methods because the ionization of the aliphatic amine does not produce a significant chromophoric shift in the UV spectrum.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Calibrate the glass pH electrode using standardized buffers (pH 4.01, 7.00, 10.01) according to .

    • Validation Gate: Validate electrode linearity by titrating a 0.1 M solution of Potassium Hydrogen Phthalate (KHP). The system is valid only if the calculated pKa of KHP is within ±0.05 units of 5.40.

  • Sample Preparation: Dissolve 15 mg of the compound in 10 mL of 0.15 M KCl (to maintain a constant ionic strength and activity coefficient).

  • Cosolvent Titration: Because the unprotonated free base may precipitate in pure water, perform three separate titrations in 20%, 30%, and 40% Methanol/Water mixtures. Titrate from pH 2.0 to 11.0 using 0.5 M KOH.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa of the C3-amine.

Visualizing Workflows and Synthetic Utility

The following diagrams map the analytical workflow required to characterize this compound, as well as its strategic utility in medicinal chemistry.

Workflow A Compound: (3R,5R)-3-amino- 5-phenylpyrrolidin-2-one HCl B Sample Preparation (Aqueous / Organic) A->B E Solid-State Characterization (DSC / TGA / XRPD) A->E C Chromatographic Profiling (Chiral HPLC / LC-MS) B->C D Physicochemical Assays (Potentiometric Titration) B->D F Enantiomeric Excess (ee) & Chemical Purity C->F G pKa, LogD, & Solubility Profile D->G H Polymorph & Thermal Stability E->H

Analytical workflow for the comprehensive physicochemical characterization of the compound.

Reactivity Core Core Scaffold (3R,5R)-3-amino-5-phenylpyrrolidin-2-one N3 C3-Primary Amine Nucleophilic Center (Amidation, Alkylation) Core->N3 Primary Derivatization N1 N1-Lactam Weakly Acidic NH (Base-catalyzed Arylation) Core->N1 Secondary Derivatization C5 C5-Phenyl Ring Lipophilic Anchor (Pi-Pi Stacking, Steric Shielding) Core->C5 Target Binding

Structural reactivity map highlighting key functional groups for medicinal chemistry derivatization.

References

  • BindingDB. "Target Affinity Database: BDBM50243476 (CHEMBL517121 related structures)." Available at: [Link]

  • European Medicines Agency. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at: [Link]

Sources

Foundational

Foreword: The Stereochemical Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-5-phenylpyrrolidin-2-one Derivatives The pyrrolidin-2-one (or γ-lactam) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-5-phenylpyrrolidin-2-one Derivatives

The pyrrolidin-2-one (or γ-lactam) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 3-amino-5-phenylpyrrolidin-2-one derivatives have emerged as privileged structures, demonstrating significant potential in the development of novel therapeutics. However, the biological activity of these molecules is not merely a function of their atomic connectivity; it is intrinsically governed by the three-dimensional arrangement of their atoms. The presence of two stereocenters at the C3 and C5 positions gives rise to four distinct stereoisomers. It is a fundamental principle of pharmacology that these isomers can exhibit dramatically different potencies, selectivities, and safety profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[2][3] This guide provides a comprehensive exploration of the stereochemical landscape of these derivatives, focusing on the strategies for their stereoselective synthesis and the robust analytical methods required for their unambiguous characterization.

The Core Structure: Navigating Diastereomers and Enantiomers

The fundamental structure of 3-amino-5-phenylpyrrolidin-2-one possesses two chiral centers, leading to a set of four possible stereoisomers: two pairs of enantiomers, which are diastereomeric to each other.

  • Enantiomers: (3R, 5R) and (3S, 5S); (3R, 5S) and (3S, 5R). These are non-superimposable mirror images.

  • Diastereomers: The (3R, 5R) isomer is a diastereomer of the (3R, 5S) and (3S, 5R) isomers. Diastereomers have different physical properties, which is a key principle exploited in their separation and characterization.

The relative configuration of the substituents at C3 and C5 is denoted as cis (when they are on the same face of the ring) or trans (when on opposite faces). Understanding and controlling the formation of these isomers is the central challenge addressed herein.

Caption: Stereochemical relationships in 3-amino-5-phenylpyrrolidin-2-one.

Strategies for Stereochemical Control: Synthesis and Separation

Achieving stereochemical purity is paramount. The primary strategies involve either building the molecule with the desired stereochemistry from the outset (asymmetric synthesis) or separating a mixture of stereoisomers (resolution).

Asymmetric Synthesis: A Proactive Approach

Asymmetric synthesis aims to selectively produce a single stereoisomer. This is the preferred industrial strategy as it avoids the loss of material inherent in resolution processes.

A. Chiral Pool Synthesis: This strategy leverages the vast supply of naturally occurring, enantiomerically pure starting materials, such as amino acids. For instance, (S)-aspartic acid or (S)-glutamic acid can serve as precursors for the γ-lactam core, establishing the stereocenter at C3 early in the synthetic sequence.[4] This method is powerful because the chirality is pre-installed, often leading to highly predictable outcomes.

B. Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. For γ-lactams, an Evans' auxiliary can be attached to the lactam framework to control the diastereoselective alkylation at the α-position (C3).[5] The auxiliary creates a sterically biased environment, forcing an incoming electrophile to approach from a specific face. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

C. Catalytic Asymmetric Methods: The development of chiral catalysts has revolutionized stereoselective synthesis, allowing for the generation of large quantities of chiral material from achiral precursors using only a small amount of a chiral catalyst.

  • Asymmetric Hydrogenation: A prochiral α,β-unsaturated γ-lactam can be hydrogenated using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes) to produce a γ-lactam with high enantiomeric excess.[6] The choice of chiral ligand is critical for achieving high stereoselectivity.

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated lactams can be rendered highly stereoselective using chiral organocatalysts or metal complexes.[6] This is a versatile method for establishing the C3 stereocenter.

  • Biocatalysis: Enzymes are highly efficient and exquisitely selective chiral catalysts. Transaminases can be used for the stereoselective amination of a keto-lactam precursor, directly installing the C3-amino group with a defined stereochemistry.[6] Furthermore, engineered enzymes can catalyze intramolecular C-H amidation to form the lactam ring with excellent enantioselectivity.[7][8]

Chiral Resolution: Separating Stereoisomers

When a synthetic route produces a racemic or diastereomeric mixture, resolution techniques are required to isolate the desired isomer.

A. Enzymatic Kinetic Resolution (EKR): This technique exploits the ability of an enzyme, such as a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For example, CaLB (Candida antarctica lipase B) can be used for the enantioselective hydrolysis of an N-acylated racemic 3-amino-pyrrolidin-2-one derivative, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.[9]

B. Chiral Chromatography (HPLC): High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a powerful analytical and preparative tool. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation.[10][11] This is often the method of choice for both determining enantiomeric purity and for small-scale preparative separations.

MethodPrincipleKey AdvantageCausality Behind Choice
Chiral Pool Synthesis Utilizes naturally occurring chiral starting materials (e.g., amino acids).[4][12]Predictable stereochemical outcome.Chosen when a suitable and inexpensive chiral precursor is readily available that maps directly onto the target structure.
Chiral Auxiliary A recoverable chiral molecule temporarily directs a stereoselective reaction.[5]High diastereoselectivity, reliable.Selected for key bond-forming steps where catalytic methods are less developed; offers robust substrate control.
Catalytic Hydrogenation A chiral catalyst guides the addition of H₂ across a double bond.[6]High atom economy, scalable.Ideal for the reduction of prochiral unsaturated lactams; catalyst choice is crucial for enantioselectivity.
Biocatalysis (Enzymes) Enzymes catalyze reactions with high stereo- and regioselectivity.[7][9]Exceptional selectivity, mild reaction conditions.Employed when high enantiopurity is critical and a suitable enzyme is known; green chemistry approach.
Chiral HPLC Resolution Differential interaction with a chiral stationary phase separates enantiomers.[11]Broad applicability, high-purity separation.A go-to method for both analytical quantification (ee%) and small-scale purification when synthesis yields a mixture.

Analytical Validation: Unambiguous Stereochemical Assignment

The synthesis of a stereochemically defined molecule is incomplete without rigorous analytical confirmation of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution.

  • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between the protons at C3, C4, and C5 can reveal their dihedral angle relationship (via the Karplus equation), allowing for the assignment of cis or trans relative stereochemistry.

  • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride react with the amino group of the enantiomeric mixture to form diastereomeric amides.[13] These diastereomers exhibit distinct signals in ¹H or ¹⁹F NMR, allowing for the determination of enantiomeric excess (ee%).[14]

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space proximity between protons. A strong NOE between the protons at C3 and C5 would be indicative of a cis relationship.[15]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the definitive method for determining both the relative and absolute stereochemistry.[16][17] It provides an unambiguous 3D structure of the molecule as it exists in the crystal lattice.[18][19]

Chiroptical Methods
  • Optical Rotation: Measures the rotation of plane-polarized light by a chiral sample. While a fundamental property of chiral molecules, the sign and magnitude of rotation ([α]D) are empirically determined and must be compared to known standards.[20]

  • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. It provides information about the stereochemistry of chromophore-containing molecules.[10]

Caption: Workflow for stereoselective synthesis and analysis.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting relies on detailed, reproducible protocols. Below is an exemplary protocol for the analytical validation of enantiomeric excess.

Protocol: Determination of Enantiomeric Excess using Chiral HPLC

  • Objective: To quantify the ratio of enantiomers in a synthesized sample of a 3-amino-5-phenylpyrrolidin-2-one derivative.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Materials:

    • Synthesized sample of 3-amino-5-phenylpyrrolidin-2-one derivative.

    • Reference standard (if available) of the racemic mixture.

    • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

    • Mobile phase modifier (e.g., diethylamine, trifluoroacetic acid), if required to improve peak shape.

  • Method Development (Self-Validation):

    • Step 4.1 (Scouting): Inject the racemic standard onto the chiral column using a standard mobile phase (e.g., 90:10 Hexane:Isopropanol). The goal is to achieve baseline separation of the two enantiomeric peaks.

    • Step 4.2 (Optimization): If separation is poor (Resolution < 1.5), systematically adjust the mobile phase composition. Decrease the percentage of the polar modifier (isopropanol) to increase retention and potentially improve resolution. The causality here is that stronger interaction with the chiral stationary phase is required for better separation.

    • Step 4.3 (Flow Rate Adjustment): Optimize the flow rate (e.g., 0.5-1.0 mL/min) to balance analysis time with separation efficiency.

  • Sample Analysis:

    • Step 5.1: Prepare a dilute solution of the synthesized sample (approx. 1 mg/mL) in the mobile phase.

    • Step 5.2: Inject the sample onto the HPLC system using the optimized method.

    • Step 5.3: Record the chromatogram.

  • Data Interpretation:

    • Step 6.1: Identify the two peaks corresponding to the enantiomers based on the retention times established with the racemic standard.

    • Step 6.2: Integrate the area under each peak.

    • Step 6.3: Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

  • Trustworthiness Check: The system is self-validating because the initial run with the racemate (which should be a 50:50 area ratio) confirms the method's ability to distinguish the enantiomers. The analysis of the unknown sample is only considered valid if the racemate was successfully resolved.

Conclusion

The stereochemistry of 3-amino-5-phenylpyrrolidin-2-one derivatives is not an academic footnote but a critical determinant of their therapeutic utility. A deep understanding of stereoselective synthesis—from chiral pool and auxiliary-based methods to the elegance of asymmetric catalysis—is essential for the efficient production of single-isomer drug candidates. This synthetic effort must be paired with rigorous, orthogonal analytical techniques, including NMR, X-ray crystallography, and chiral chromatography, to ensure unambiguous assignment and quantification of stereochemical purity. As drug development continues to demand greater precision and safety, the principles and methodologies outlined in this guide will remain central to the successful translation of these promising scaffolds from laboratory curiosities to life-changing medicines.

References

  • Request PDF. (2025, August 9). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. [Link]

  • Rights Platform. (2020, November 23). Synthesis of Multi Amino Acid Chiral Polymeric Microparticles for Enantioselective Chemistry. [Link]

  • ResearchGate. (2025, August 6). (PDF) Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. [Link]

  • Academia.edu. (n.d.). Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters. [Link]

  • ResearchGate. (2026, February 26). “Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides”. [Link]

  • ACS Publications. (2013, September 26). Stereoselective Synthesis of γ-Lactams from Imines and Cyanosuccinic Anhydrides | Organic Letters. [Link]

  • (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ACS Publications. (n.d.). Conformational Analysis of l-(Alkoxymethyl)-5(R)-methyl-2-pyrrolidinone Derivatives. Determination of the Absolute Stereochemistry of Alcohols | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • ResearchGate. (n.d.). A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives. [Link]

  • American Chemical Society. (n.d.). Conformational Analysis of l-(Alkoxymethyl)-5(R)-methyl-2-pyrrolidinone Derivatives. Determination of the Absolute Stereochemistry of Alcohols. [Link]

  • ACS.org. (2021, November 30). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams | Organic Letters - ACS Publications. [Link]

  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • RSC Publishing. (1999, January 1). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. [Link]

  • PMC. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • NIH. (n.d.). The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC. [Link]

  • PMC. (n.d.). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. [Link]

  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • ACS.org. (2025, July 6). Molecular and Crystal Structures of Pu(IV) Nitrato-Complexes Crystallized with Double-Headed 2-Pyrrolidone Derivatives and Syste - ACS Publications. [Link]

  • PMC. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

  • (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]

  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • MDPI. (2024, November 26). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]

  • (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. [Link]

  • NIH. (n.d.). Short Stereoselective Synthesis of α-Substituted γ-Lactams - PMC. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-methylene-5-phenyl-2-pyrrolidinone. [Link]

  • eScholarship. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profiling of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel small molecule, (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. The pyrrolidine scaffold is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel small molecule, (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to create three-dimensional diversity and engage with biological targets.[1][2][3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities containing this scaffold is paramount for their successful development into therapeutic agents.[4][5] This document outlines a logical, multi-stage approach, from initial in vitro characterization to definitive in vivo studies, designed to build a robust PK profile. It is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable protocols.

Introduction: The Rationale for a Structured PK/ADME Evaluation

The journey of a drug candidate from discovery to clinical application is contingent on a favorable pharmacokinetic profile.[6] Early and systematic ADME (in vitro) and PK (in vivo) assessment is not merely a checkbox exercise but a critical strategy to de-risk a project, guide medicinal chemistry efforts, and ensure that a compound with excellent in vitro potency can achieve the necessary exposure at its target site in vivo.[4][7][8] For (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride, a compound with a stereochemically defined pyrrolidin-2-one core, understanding its behavior within a biological system is essential. The presence of a primary amine, a phenyl group, and a lactam all contribute to its physicochemical properties, which in turn govern its PK characteristics.[9]

This guide advocates for a tiered approach, beginning with fundamental physicochemical and in vitro ADME assays. These early data points are cost-effective and provide the foundational knowledge needed to design more complex and resource-intensive in vivo studies.[8][10]

Stage 1: Foundational Physicochemical & In Vitro ADME Profiling

The initial stage focuses on characterizing the intrinsic properties of the molecule that dictate its behavior in biological systems. These assays are rapid, require minimal compound, and are essential for interpreting data from subsequent, more complex biological assays.[7]

Physicochemical Characterization

A thorough understanding of the compound's physical and chemical properties is the bedrock of any PK study, as it helps differentiate between formulation-driven liabilities and true biological behavior.[7]

Table 1: Key Physicochemical Parameters for (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride

ParameterExperimental MethodRationale & Implication
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays (e.g., Nephelometry)Determines the maximum concentration achievable in solution. Poor solubility can be a major hurdle for oral absorption and can cause artifacts in in vitro assays.
Lipophilicity (LogD) Shake-flask method (octanol/water) or HPLC-based methodsInfluences membrane permeability, plasma protein binding, and metabolism. A LogD in the range of 1-3 is often optimal for oral drugs.
pKa Potentiometric titration or UV-spectrophotometryThe primary amine and lactam will have distinct pKa values, determining the compound's charge state at physiological pH, which impacts solubility, permeability, and target binding.
Chemical Stability Incubation in buffers at various pH values (e.g., pH 1.2, 6.8, 7.4) followed by LC-MS analysisAssesses degradation in simulated physiological fluids. Instability can lead to underestimation of exposure in vivo.
Core In Vitro ADME Assays

These assays simulate key biological processes to predict how the compound will be absorbed, distributed, and metabolized.

Permeability is a key determinant of oral absorption.[4] We recommend a tiered approach starting with a simple, high-throughput artificial membrane assay.

  • Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Preparation: A filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane).

    • Donor Compartment: The test compound is added to the donor wells at a known concentration (e.g., 10 µM) in a buffer solution (e.g., pH 7.4).

    • Acceptor Compartment: The acceptor plate, containing buffer, is placed in contact with the donor plate membrane.

    • Incubation: The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

    • Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS.

    • Calculation: The effective permeability (Pe) is calculated. High and low permeability controls (e.g., Propranolol and Atenolol) must be included.

A high Pe value in the PAMPA assay is indicative of good passive diffusion. If permeability is low, it is crucial to investigate if the compound is a substrate for active transporters using cell-based assays like Caco-2.[4]

This assay predicts the extent of first-pass metabolism in the liver, which significantly impacts oral bioavailability.[11]

  • Protocol 2: Liver Microsomal Stability Assay

    • Reaction Mixture: Prepare a mixture containing liver microsomes (from relevant species, e.g., human, rat) and the test compound in a phosphate buffer.

    • Initiation: The reaction is started by adding the cofactor NADPH, which is required for cytochrome P450 (CYP) enzyme activity.

    • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: The rate of disappearance is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

The extent to which a drug binds to plasma proteins (like albumin) determines the unbound fraction, which is the portion of the drug that is free to interact with its target and be cleared.[7]

  • Protocol 3: Rapid Equilibrium Dialysis (RED)

    • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows unbound drug to pass through.

    • Sample Addition: The test compound is added to plasma in one chamber. The other chamber contains buffer.

    • Equilibration: The device is sealed and incubated (e.g., 4-6 hours at 37°C) with shaking until equilibrium is reached.

    • Sampling: Samples are taken from both the plasma and buffer chambers.

    • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to that in the plasma chamber.

ADME_Workflow cluster_0 Stage 1: In Vitro Profiling cluster_1 Stage 2: In Vivo Studies Solubility Aqueous Solubility Permeability Permeability (PAMPA) Solubility->Permeability Influences Assay Concentration LogD Lipophilicity (LogD) LogD->Permeability Predicts Passive Diffusion PPB Plasma Protein Binding (RED) LogD->PPB Correlates with Binding pKa pKa Determination PK_Study Rodent PK Study (IV & PO Dosing) Permeability->PK_Study Predicts Oral Absorption (F%) Metabolism Metabolic Stability (Microsomes) Metabolism->PPB Affects Unbound Drug Clearance Metabolism->PK_Study Predicts Clearance (CL) PPB->PK_Study Predicts Volume of Distribution (Vd)

Caption: Tiered workflow for pharmacokinetic profiling.

Stage 2: In Vivo Pharmacokinetic Evaluation

Following a favorable in vitro profile, the next crucial step is to understand the compound's disposition in a living organism.[6] Rodent models (e.g., Sprague-Dawley rats) are typically used for initial PK studies.[10] A key objective is to determine fundamental PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[12]

Study Design: Intravenous (IV) and Oral (PO) Administration

To obtain a complete PK profile, the compound must be administered via both an intravenous and an oral route in parallel groups of animals.

  • IV Administration: Provides direct entry into the systemic circulation, allowing for the determination of absolute clearance and volume of distribution.

  • PO Administration: Assesses the extent and rate of absorption from the gastrointestinal tract and provides the data needed to calculate oral bioavailability.

Protocol 4: Rodent Pharmacokinetic Study
  • Animal Model: Use healthy, fasted male Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO). The hydrochloride salt form should aid in aqueous formulation.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse serial blood samples (e.g., ~100 µL) from a peripheral vein (e.g., saphenous) into anticoagulant-treated tubes at multiple time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterAbbreviationDescriptionCalculated From
Area Under the Curve AUCThe total exposure of the drug over time.Plasma concentration-time data
Clearance CLThe volume of plasma cleared of the drug per unit of time.Dose / AUC (IV)
Volume of Distribution VdThe theoretical volume the drug occupies in the body.CL / Kel
Half-Life The time required for the drug concentration to decrease by half.0.693 / Kel
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any PK study hinges on the quality of the bioanalytical data.[13] It is imperative to develop and validate a robust LC-MS/MS method for the quantification of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one in the relevant biological matrix (e.g., plasma). This validation must be performed in accordance with regulatory guidelines, such as those from the FDA.[13][14][15]

Bioanalytical_Validation BMV Bioanalytical Method Validation (BMV) Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Selectivity Selectivity BMV->Selectivity Sensitivity Sensitivity (LLOQ) BMV->Sensitivity Stability Stability BMV->Stability Matrix Matrix Effect BMV->Matrix

Caption: Core parameters of bioanalytical method validation.

Key Validation Parameters:

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Selectivity: Ensures that endogenous components in the matrix do not interfere with the quantification of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Stability: The analyte's stability must be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Conclusion and Forward Look

The systematic pharmacokinetic profiling outlined in this guide provides a robust pathway for evaluating (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. By integrating physicochemical characterization, a suite of in vitro ADME assays, and a well-designed in vivo study, researchers can build a comprehensive understanding of the compound's behavior. This data-driven approach is essential for making informed decisions, guiding lead optimization, and ultimately determining the therapeutic potential of this novel chemical entity. The insights gained will form the basis for more advanced studies, including metabolite identification, drug-drug interaction potential, and scaling to predict human pharmacokinetics.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2024).
  • U.S. Food and Drug Administration. (2020).
  • U.S. Food and drug Administration. (2018).
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME.
  • Benchchem. (n.d.).
  • Selvita. (n.d.). In Vitro ADME.
  • Agilent. (n.d.). ADME Assays.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Macias-Perez, I., et al. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies. PMC.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Stern, S. T. (2005). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. PubMed.
  • ResearchGate. (n.d.). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment.
  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem.
  • NextSDS. (n.d.). (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential.
  • Sigma-Aldrich. (n.d.). (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR.
  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sigma-Aldrich. (n.d.). (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride.
  • NextSDS. (n.d.).
  • KingDraw. (n.d.). (3s,5r)-3-Amino-5-methyl-1-phenylpyrrolidin-2-one.
  • PharmaBlock. (n.d.).
  • NextSDS. (n.d.). (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride.
  • Scholars Research Library. (2011). Der Pharma Chemica.

Sources

Foundational

In vivo toxicity studies of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride

An In-Depth Technical Guide to the In Vivo Toxicity Assessment of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride Prepared by a Senior Application Scientist Introduction (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Toxicity Assessment of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride

Prepared by a Senior Application Scientist

Introduction

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE) destined for clinical use, a thorough preclinical safety assessment is not just a regulatory requirement but a scientific necessity to ensure human safety.[1][2] This guide provides a comprehensive framework for conducting the initial in vivo toxicity studies for this compound. Currently, there is a lack of publicly available toxicological data for this specific molecule. Therefore, this document outlines a robust, first-principles approach grounded in internationally accepted guidelines to characterize its safety profile.

The primary objective of this preclinical program is to identify potential target organs of toxicity, understand the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL).[3] This information is critical for establishing a safe starting dose for first-in-human clinical trials. This guide is designed for researchers, toxicologists, and drug development professionals, providing both the strategic rationale and detailed, field-proven protocols for the initial acute and subacute toxicity evaluation.

Guiding Principles and Regulatory Framework

All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality, integrity, and reliability of the data. The experimental designs detailed herein are based on the internationally recognized Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[4][5] These guidelines are the standard for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Furthermore, all animal studies must adhere to the highest ethical standards, incorporating the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.

Pre-Study Characterization and Planning

Before initiating any animal studies, several foundational steps are required to ensure the validity and reproducibility of the results.

Test Article Characterization

The (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride test article must be thoroughly characterized. This includes:

  • Identity and Structure Confirmation: Verified by methods such as NMR, LC-MS, and IR spectroscopy.

  • Purity Assessment: Quantified by a validated HPLC method. The purity should be as high as possible, and the impurity profile should be documented.

  • Physicochemical Properties: Determination of solubility, stability, and hygroscopicity.

Dose Formulation and Vehicle Selection

The choice of vehicle for oral administration is critical and depends on the compound's solubility. The formulation should be simple, non-toxic, and capable of maintaining the test article in a stable and homogeneous state.[6]

  • Solubility Screening: Test solubility in common, non-toxic vehicles (e.g., water, 0.5% methylcellulose, corn oil).

  • Formulation Development: Based on solubility, develop a liquid formulation suitable for oral gavage. For example, if the compound is water-soluble, sterile water for injection would be the preferred vehicle. If it is a suspension, a viscosity-enhancing agent like methylcellulose is appropriate.

  • Formulation Analysis: The concentration, homogeneity, and stability of the test article in the vehicle must be confirmed analytically before and during the study.[6]

Animal Model Selection

The selection of an appropriate animal model is crucial for the relevance and extrapolation of toxicity data.[7][8]

  • Species and Strain: The Sprague-Dawley rat is a widely accepted rodent model for general toxicity studies due to the extensive historical control data available, its physiological similarity to humans in many aspects, and its common use in regulatory toxicology.[1][7][9]

  • Source and Health Status: Animals should be sourced from a reputable vendor and be specific-pathogen-free (SPF).

  • Age and Weight: Young adult animals (e.g., 8-10 weeks old at the start of dosing) should be used. Body weight variation should not exceed ±20% of the mean weight for each sex at the time of randomization.

Phase 1: Acute Oral Toxicity Study (OECD 423)

The first in vivo step is to determine the acute toxicity following a single oral dose. This study provides an initial estimate of the substance's intrinsic toxicity and helps in dose selection for repeated-dose studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimum number of animals to classify the compound into a GHS toxicity category.[10][11][12][13]

Experimental Protocol: OECD 423 - Acute Toxic Class Method
  • Animal Allocation: Use nulliparous, non-pregnant female rats, as they are often slightly more sensitive.[10] Start with a group of 3 animals.

  • Dose Selection (Starting Dose): In the absence of any prior data, a starting dose of 300 mg/kg is recommended.[11] If toxicity is expected to be very low, a limit test at 2000 mg/kg can be performed.

  • Administration: Administer a single dose of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride by oral gavage. The volume should typically not exceed 10 mL/kg. Animals should be fasted overnight prior to dosing.

  • Clinical Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[14]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions, gait).

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

OECD423_Workflow start_node Start: Select Starting Dose (e.g., 300 mg/kg) step1 Dose 3 Female Rats start_node->step1 obs1 Observe for 48h step1->obs1 decision1 Mortality Outcome? obs1->decision1 step2_lower Dose 3 New Rats at Lower Dose (50 mg/kg) decision1->step2_lower 2 or 3 Die step2_higher Dose 3 New Rats at Higher Dose (2000 mg/kg) decision1->step2_higher 0 Die step2_confirm Dose 3 More Rats at Same Dose (300 mg/kg) decision1->step2_confirm 1 Dies obs2_lower Observe step2_lower->obs2_lower obs2_higher Observe step2_higher->obs2_higher obs2_confirm Observe step2_confirm->obs2_confirm end_node Classify Toxicity & Select Doses for Repeated-Dose Study obs2_lower->end_node obs2_higher->end_node obs2_confirm->end_node

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Data Presentation: Acute Toxicity
ParameterObservation Details
Mortality Number of deaths, time of death.
Clinical Signs Type, onset, duration, and severity of signs (e.g., piloerection, lethargy, abnormal gait).
Body Weight Weekly body weight changes compared to pre-dose.
Gross Necropsy Macroscopic findings in organs and tissues for all animals.

Phase 2: Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.[4][15] It helps to identify target organs and to establish a NOAEL, which is essential for risk assessment.[3]

Experimental Protocol: OECD 407 - 28-Day Study
  • Animal Allocation: Use at least 4 groups: a control group (vehicle only) and at least 3 dose groups (low, mid, high). Each group should consist of 10 animals (5 males and 5 females).[3] An additional "recovery" group of 5 males and 5 females may be added to the control and high-dose groups to assess the reversibility of any toxic effects after a 14-day treatment-free period.

  • Dose Level Selection:

    • High Dose: Should induce some toxic effects but not significant mortality (<10%). This can be estimated from the acute study.

    • Low Dose: Should not induce any observable toxic effects.

    • Mid Dose: Should be geometrically intermediate between the low and high doses.

  • Administration: Administer the test article or vehicle daily by oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Check animals twice daily.

    • Clinical Observations: Perform a detailed clinical observation on each animal daily.

    • Body Weight and Food/Water Consumption: Record weekly.

    • Ophthalmology: Conduct an examination prior to the study and at termination.

    • Functional Observations: Near the end of the study, perform a functional observational battery (FOB) to assess sensory and motor functions.

  • Clinical Pathology (End of Study):

    • Collect blood from a suitable site (e.g., retro-orbital sinus or vena cava) under anesthesia from fasted animals at termination.

    • Perform hematology and clinical chemistry analyses.

  • Terminal Procedures (Pathology):

    • Euthanize all animals at the end of the 28-day period (or 14-day recovery period).

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., brain, heart, liver, kidneys, spleen, adrenals, thymus, testes, ovaries).

    • Preserve a comprehensive list of organs and tissues in a suitable fixative (e.g., 10% neutral buffered formalin).

    • Perform histopathological examination on all preserved organs and tissues from the control and high-dose groups.[2][16] If treatment-related changes are found in the high-dose group, the examination is extended to the mid- and low-dose groups to establish the NOAEL.

Caption: Workflow for a 28-Day Repeated-Dose Oral Toxicity Study (OECD 407).

Data Presentation: Key Parameters

Table 1: Hematology Parameters

Parameter Abbreviation Rationale
Red Blood Cell Count RBC Oxygen carrying capacity; indicator of anemia or erythrocytosis
Hemoglobin HGB Oxygen transport protein; indicator of anemia
Hematocrit HCT Packed cell volume; indicator of anemia or dehydration
Mean Corpuscular Volume MCV Average size of red blood cells
White Blood Cell Count WBC Overall immune system status
Differential Leukocyte Count Neutrophils, Lymphocytes, Monocytes, Eosinophils, Basophils

| Platelet Count | PLT | Essential for blood clotting |

Table 2: Clinical Chemistry Parameters

Parameter Abbreviation Primary Organ/System Indicated
Alanine Aminotransferase ALT Liver function
Aspartate Aminotransferase AST Liver, muscle function
Alkaline Phosphatase ALP Liver, bone
Total Bilirubin TBIL Liver function, hemolysis
Blood Urea Nitrogen BUN Kidney function
Creatinine CREA Kidney function
Total Protein TP Liver function, nutritional status
Albumin ALB Liver function, nutritional status
Glucose GLU Pancreatic function, metabolism
Cholesterol CHOL Lipid metabolism
Triglycerides TRIG Lipid metabolism

| Electrolytes (Na+, K+, Cl-) | | Fluid and electrolyte balance |

Table 3: Organ Weight Analysis

  • Absolute Weight: The direct weight of the organ.

  • Relative Weight: Organ weight relative to the final body weight (or brain weight). This corrects for differences in animal size.

  • Organs to be Weighed: Adrenals, Brain, Heart, Kidneys, Liver, Ovaries, Spleen, Testes, Thymus, Uterus.

Conclusion and Path Forward

The successful execution of the acute and 28-day repeated-dose toxicity studies outlined in this guide will provide a foundational understanding of the in vivo safety profile of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. The data generated—including clinical observations, clinical pathology, and histopathology—will be integrated to identify any target organs of toxicity and establish a preliminary NOAEL.

These results are paramount for making a " go/no-go " decision on further development.[1] A favorable safety profile would support proceeding to longer-term toxicity studies (e.g., 90-day studies), safety pharmacology, and genotoxicity assessments, ultimately paving the way for an Investigational New Drug (IND) application and the initiation of human clinical trials.

References

  • Toxicokinetics in preclinical drug development of small-molecule new chemical entities. (2022).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). WuXi AppTec.
  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025). OECD.
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF).
  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI.
  • Guidelines for the Testing of Chemicals. OECD.
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube.
  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024). LinkedIn.
  • Animal models - EUPATI Toolbox.
  • Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies. (2006). PubMed.
  • Histopathology Of Preclinical Toxicity Studies Interpretation And Relevance In Drug Safety Evalu
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD.
  • OECD 407/OCSPP 870.
  • The Importance of Toxicology Studies in Preclinical Research. (2023). Labinsights.
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026). InfinixBio.
  • Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats. (2023).
  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Charles River.
  • Non-clinical dose formulation considerations. (2017). European Pharmaceutical Review.
  • The Role of in-vivo Studies in Rare Disease Therapeutic Development. Perlara.
  • Reference Data of the Main Physiological Parameters in Control Sprague-Dawley Rats from Pre-clinical Toxicity Studies. (2010). KoreaMed Synapse.
  • TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW. CABI Digital Library.
  • Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley r

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one Hydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with chiral building blocks and pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with chiral building blocks and pharmaceutical intermediates.

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride is a highly valuable compound featuring a hydrophilic protonated primary amine, a lactam (pyrrolidinone) core, and a lipophilic phenyl ring. Because it is supplied as a hydrochloride (HCl) salt, its solubility behavior is not purely dictated by its organic framework; it is heavily influenced by pH, solvent dielectric constants, and counterion dynamics.

This guide is designed to help drug development professionals and synthetic chemists troubleshoot common solubility failures, understand the thermodynamic causality behind these issues, and implement self-validating protocols to keep their assays and syntheses on track.

Quantitative Solubility Profiles

Understanding the baseline solubility limits of your compound in various solvent systems is the first step in preventing precipitation. The data below synthesizes expected kinetic solubility limits based on the physicochemical behavior of structurally similar chiral pyrrolidinone HCl salts.

Solvent SystemMax Kinetic SolubilityRecommended PreparationCausality / Physicochemical Notes
Deionized Water >50 mg/mLDirect dissolutionHigh polarity and unbuffered acidic pH naturally accommodate and solvate the HCl salt.
PBS (pH 7.4) <1 mg/mLRapid dilution from DMSOHigh Cl⁻ concentration and neutral pH suppress solubility via free base formation and the common ion effect.
100% Anhydrous DMSO ~20 mg/mLGentle heating (37°C)Lack of water limits the solvation of the chloride counterion, leaving the ionic crystal lattice partially intact.
95% DMSO / 5% H₂O >50 mg/mLDirect dissolutionTrace water dramatically increases the dielectric constant, breaking the ionic lattice.
Dichloromethane (DCM) InsolubleRequires freebasingIonic salts cannot be solvated by low-dielectric, non-polar organic solvents.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4) for my biological assay? Causality: Two distinct thermodynamic phenomena are working against you here:

  • pH-Dependent Free Base Precipitation: The pKa of the primary amine on the pyrrolidinone ring is typically around 8.0–9.0. When placed in a pH 7.4 buffer, a significant fraction of the compound deprotonates into its un-ionized "free base" form. If the concentration of this newly formed free base exceeds its intrinsic thermodynamic solubility ( S0​ ), it will crash out of solution [1].

  • The Common Ion Effect: PBS contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, this massive excess of chloride shifts the dissolution equilibrium of the HCl salt leftward, suppressing the solubility of any remaining protonated salt and forcing precipitation [2].

Q2: I am trying to prepare a 50 mM stock solution in 100% anhydrous DMSO, but the solution remains cloudy or forms a gel. Is the compound degrading? Causality: It is highly unlikely to be degradation. While DMSO is an exceptional solvent for neutral organic molecules, highly crystalline organic salts (like HCl salts) possess strong ionic crystal lattice energies. Anhydrous DMSO lacks the hydrogen-bonding capacity required to fully solvate the dissociated chloride anion. Solution: Add 5% (v/v) LC-MS grade water to your DMSO. This trace amount of water provides the necessary hydration sphere for the chloride ion, breaking the lattice and rapidly clearing the solution.

Q3: How do I dissolve this compound in dichloromethane (DCM) or ethyl acetate for an amide coupling reaction? Causality: The highly polar nature of the protonated amine and its chloride counterion prevents solvation in low-dielectric organic solvents. Solution: You cannot dissolve the salt directly. You must perform an in-situ or ex-situ "freebasing" (neutralization) step using a mild base (e.g., N,N-Diisopropylethylamine or saturated aqueous NaHCO₃) to convert the salt into the lipophilic free base, which is highly soluble in DCM.

Experimental Workflows & Methodologies

To ensure reproducibility, use the following self-validating protocols when handling (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride.

Protocol A: Preparation of a Stable Aqueous Assay Solution (Kinetic Solubility Approach)

When preparing solutions for cell-based assays, you must trap the compound in an amorphous state to bypass its lower crystalline thermodynamic solubility [3].

  • Stock Preparation: Weigh the exact amount of the HCl salt and dissolve it in 95% DMSO / 5% H₂O to create a 10 mM stock. Vortex until optically clear.

  • Rapid Dilution: Pipette the required volume of the DMSO stock. Submerge the pipette tip directly into the vortexing vortex of your target aqueous buffer (e.g., cell media or PBS) and inject rapidly.

    • Causality: Fast addition prevents the localized supersaturation from organizing into a highly ordered crystalline lattice, favoring the precipitation of an amorphous solid (if any), which possesses a significantly higher kinetic solubility [3].

  • Self-Validation (Nephelometry): Transfer 200 µL of the final aqueous solution to a clear-bottom 96-well plate. Measure the absorbance at 620 nm using a microplate reader. An absorbance reading of <0.01 confirms a true solution. A reading >0.01 indicates colloidal aggregation (invisible micro-precipitation), meaning you must lower your final target concentration.

Protocol B: Freebasing for Organic Synthesis

Use this protocol to solubilize the compound in non-polar solvents for downstream synthetic modifications.

  • Suspension: Suspend 1.0 equivalent of the HCl salt in 10 volumes of Dichloromethane (DCM) in a separatory funnel. The mixture will be cloudy.

  • Neutralization: Add 10 volumes of saturated aqueous Sodium Bicarbonate (NaHCO₃). Shake vigorously for 2 minutes, venting frequently.

    • Causality: The biphasic basic environment deprotonates the primary amine. The resulting neutral free base instantly partitions into the organic DCM layer.

  • Extraction: Separate the lower DCM layer. Wash the aqueous layer with an additional 5 volumes of DCM and combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (TLC): Spot the resulting organic layer on a silica TLC plate. Elute with 10% Methanol in DCM. Stain the plate with Ninhydrin and heat. A distinct purple spot confirms the successful extraction of the primary amine free base.

Troubleshooting Decision Tree

Use the following diagnostic pathway to quickly identify and resolve solubility failures based on your target solvent system.

G Start Solubility Issue: (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl Aq Aqueous Buffer (e.g., PBS pH 7.4) Start->Aq Org Non-Polar Organic (e.g., DCM, EtOAc) Start->Org DMSO DMSO Stock (>50 mM) Start->DMSO Aq_Issue Precipitation upon dilution? Aq->Aq_Issue Org_Issue Insoluble suspension? Org->Org_Issue DMSO_Issue Cloudy/Gel formation? DMSO->DMSO_Issue Aq_Sol1 Cause 1: Free Base Formation Action: Lower pH below pKa Aq_Issue->Aq_Sol1 Aq_Sol2 Cause 2: Common Ion Effect Action: Use Cl⁻ free buffer Aq_Issue->Aq_Sol2 Org_Sol Cause: Ionic Lattice Action: Add Base to freebase Org_Issue->Org_Sol DMSO_Sol Cause: Poor salt solvation Action: Add 5% H₂O or warm DMSO_Issue->DMSO_Sol

Decision tree for troubleshooting solvent-specific precipitation of hydrochloride salts.

References

  • Title: Solubility and Distribution Phenomena Source: University of Baghdad (Adapted from Kramer and Flynn) URL: [Link]

  • Title: Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Papaverine Hydrochloride Source: Surface Dissolution Imaging Studies URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry - ACS Publications URL: [Link]

Optimization

Technical Resource Center: Aqueous Stability of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. It addresses common questions and troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one in aqueous solutions?

The primary degradation pathway for this compound, like other 2-pyrrolidinone derivatives, is the hydrolysis of the lactam (cyclic amide) ring.[1] This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam, leading to ring cleavage. The resulting product is (4R,2R)-4-amino-2-phenyl-pentanoic acid. This process can be catalyzed by both acidic and basic conditions.

Mechanism: Lactam Hydrolysis

The diagram below illustrates the fundamental mechanism of hydrolysis for the pyrrolidinone ring.

Hydrolysis Parent (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one Transition Tetrahedral Intermediate (Water Attack) Parent->Transition + H₂O (Acid/Base Catalyzed) Product Ring-Opened Product ((4R,2R)-4-amino-2-phenyl-pentanoic acid) Transition->Product Ring Cleavage

Caption: Lactam ring hydrolysis pathway.

Q2: How does pH influence the stability of the compound in solution?

The rate of hydrolysis for lactam rings is highly dependent on pH.[2][3]

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is known as acid-catalyzed hydrolysis.

  • Neutral Conditions (pH ~ 6-7): Stability is generally greatest in the neutral to slightly acidic pH range.[4] For many related lactam compounds, the optimal pH for stability is often found between pH 4.5 and 6.5.[4][5]

  • Alkaline Conditions (pH > 8): Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This base-catalyzed hydrolysis is often more rapid and extensive than acid-catalyzed hydrolysis.[2][6]

Therefore, preparing and storing aqueous solutions in a buffer system that maintains a pH between 4.5 and 6.5 is crucial for minimizing degradation.[4][5]

Q3: What are the recommended storage conditions for aqueous stock solutions?

To maximize the shelf-life of your aqueous stock solutions, consider the following:

  • pH Control: Use a buffer system to maintain a pH in the range of maximum stability (typically pH 4.5-6.5).

  • Temperature: Store solutions at low temperatures. Refrigeration (2-8°C) is recommended for short-term storage (up to 72 hours), while freezing (-20°C or -80°C) is necessary for long-term storage.[2][7] For many beta-lactams, stability at -80°C can extend for 6 to 12 months.[7]

  • Concentration: Whenever possible, prepare concentrated stock solutions in a suitable, stable buffer and perform final dilutions into your experimental aqueous media immediately before use.

Q4: I am observing an unknown peak in my HPLC chromatogram during a stability study. What could it be?

An unknown peak that grows over time is a strong indicator of a degradation product.[1]

  • Primary Suspect: The most likely candidate is the ring-opened hydrolysis product, (4R,2R)-4-amino-2-phenyl-pentanoic acid. Due to the introduction of a carboxylic acid group, this degradant will be more polar than the parent compound and will likely have a shorter retention time on a reversed-phase HPLC column.

  • Other Possibilities: Other potential issues include oxidative degradation or interactions with excipients or buffer components.[1]

To confirm the identity of the peak, a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, as it can provide the molecular weight of the unknown compound.[1][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound concentration in assay buffer. Inappropriate Buffer pH: The pH of your assay buffer may be too high (alkaline) or too low (acidic), accelerating lactam hydrolysis.[2]1. Measure Buffer pH: Confirm the pH of your final solution. 2. Optimize Buffer: Switch to a buffer system that maintains a pH between 4.5 and 6.5.[4][5] 3. Fresh Preparation: Prepare solutions immediately before conducting the experiment.
Inconsistent results between experimental replicates or batches. Solution Instability: The compound may be degrading over the course of the experiment, leading to variability.1. Time-Course Study: Analyze aliquots of your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific experimental conditions. 2. Control Storage: Ensure all solutions are handled and stored identically (temperature, light exposure). Store aliquots in an autosampler set to 4°C if possible.[9]
Appearance of a new, growing peak in HPLC analysis. Chemical Degradation: The compound is breaking down into one or more degradants.1. Characterize Degradant: Use LC-MS to determine the molecular weight of the new peak and confirm if it matches the expected hydrolysis product. 2. Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (see Protocol 2) to generate reference degradants.[1][10] This helps in confirming the identity of unknown peaks.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl with enhanced stability.

Reagents & Materials:

  • (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride (API)

  • 50 mM Sodium Citrate Buffer, pH 5.0

  • Purified, HPLC-grade water

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters

  • Amber glass vials or cryovials

Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer and carefully adjust the pH to 5.0 using citric acid or sodium hydroxide.

  • Weighing: Accurately weigh the required amount of the API. (For 10 mL of a 10 mM solution, MW = 228.7 g/mol , you would need 22.87 mg).

  • Dissolution: Add the API to a volumetric flask and add approximately 80% of the final volume of the pH 5.0 citrate buffer. Gently sonicate or vortex until fully dissolved.

  • Final Volume: Bring the solution to the final volume with the citrate buffer.

  • Sterilization & Aliquoting: Filter the solution through a 0.22 µm syringe filter into sterile, amber vials. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: For short-term use (<72 hours), store at 2-8°C. For long-term storage, store at -80°C.[7]

Protocol 2: Forced Degradation Study for Degradant Identification

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][11] This protocol provides a general framework.

Objective: To intentionally degrade the API under various stress conditions to generate and identify degradants.

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis 0.1 M HCl, 60°C Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Acid->Analysis Base Base Hydrolysis 0.1 M NaOH, 60°C Base->Analysis Oxidation Oxidation 3% H₂O₂, RT Oxidation->Analysis Thermal Thermal 80°C, Solid & Solution Thermal->Analysis Photo Photolytic ICH Q1B Light Exposure Photo->Analysis API API Stock Solution (e.g., in Water/Acetonitrile) API->Acid Expose for set times (e.g., 2, 8, 24h) API->Base Expose for set times (e.g., 2, 8, 24h) API->Oxidation Expose for set times (e.g., 2, 8, 24h) API->Thermal Expose for set times (e.g., 2, 8, 24h) API->Photo Expose for set times (e.g., 2, 8, 24h)

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Solutions: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Apply Stress Conditions: [1][10]

    • Acid Hydrolysis: Mix the API solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the API solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the API solution with an equal volume of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose both the solid powder and the aqueous solution to 80°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[11]

  • Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV or LC-MS method.[8] Compare the retention times and mass spectra of the peaks generated to identify and characterize the degradation products.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave.
  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.
  • Stability of β-lactam antibiotics in bacterial growth media. bioRxiv.org.
  • Stability of β-lactam antibiotics in bacterial growth media. PLOS.
  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing.
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Forced degrad
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu.
  • 3-amino-5-methyl-1-phenylpyrrolidin-2-one — Chemical Substance Inform
  • (3s,5r)-3-Amino-5-methyl-1-phenylpyrrolidin-2-one. KingDraw.
  • Stability of batanopride hydrochloride in aqueous solutions. PubMed.
  • A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed.
  • (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride. NextSDS.
  • 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. precisionFDA.
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. RSC Publishing.
  • (3S,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one. ChemNet.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride (CAS: 2361609-76-7). This document moves beyond basic storage labels to explain the causality behind degradation, providing drug development professionals with self-validating protocols to ensure scientific integrity during experiments.

The Causality of Degradation: An Expert Perspective

To prevent degradation, we must first understand the mechanistic pathways that compromise this specific molecule. (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl is a chiral α -amino lactam isolated as a hydrochloride salt. It faces two primary thermodynamic and kinetic threats:

  • Moisture-Induced Lactam Hydrolysis: Hydrochloride salts of basic amines are inherently hygroscopic. The electronegative chloride ion acts as a potent hydrogen bond acceptor, drawing atmospheric moisture into the crystal lattice1 [1]. Once deliquescence occurs, the absorbed water acts as a nucleophile. The strain of the 5-membered pyrrolidin-2-one ring lowers the activation energy for hydrolysis, cleaving the lactam to form a linear, pharmacologically inactive 2,4-diamino-4-phenylbutanoic acid derivative.

  • Base-Catalyzed C3 Epimerization: The stereocenter at the C3 position contains an α -proton adjacent to the lactam carbonyl. This proton is relatively acidic. If the compound is exposed to an alkaline microenvironment (e.g., basic glass surfaces, trace basic excipients, or high-pH buffers), this proton can be transiently abstracted. Reprotonation occurs non-stereoselectively, leading to epimerization and the irreversible loss of (3R,5R) enantiomeric purity.

Degradation API (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl Cond1 Atmospheric Moisture (Hygroscopicity) API->Cond1 Cond2 Alkaline Microenvironment (pH > 7.5) API->Cond2 Deg1 Lactam Hydrolysis (Ring-Opened Amino Acid) Cond1->Deg1 Deg2 C3 Epimerization (Diastereomeric Mixture) Cond2->Deg2

Fig 1: Primary degradation pathways of the chiral lactam API.

Quantitative Stability Matrix

The following table summarizes the quantitative degradation profile of the API under various stress conditions. This data underscores the necessity of strict environmental controls.

Storage ConditionTimepointChemical Purity (HPLC Area %)Chiral Purity (% ee)Physical Appearance
-20°C, Argon, Dry 6 Months>99.5%>99.0%Free-flowing white powder
2-8°C, Desiccated 3 Months98.2%98.5%Free-flowing white powder
25°C, 60% RH (Open) 14 Days85.4% (Hydrolysis)98.0%Sticky, deliquescent paste
pH 8.0 Buffer (RT) 24 Hours95.0%<80.0% (Epimerization)Clear solution

Storage & Handling Workflows

To mitigate the risks outlined above, adhere to the following decision matrix when handling the compound in the laboratory.

StorageWorkflow Start API Receipt Decision Storage Duration? Start->Decision Short Working Stock (< 30 Days) Decision->Short Long Archival (> 30 Days) Decision->Long CondShort 2-8°C in Desiccator Amber Glass Vial Short->CondShort CondLong -20°C, Argon Flushed Vacuum Sealed Bag Long->CondLong

Fig 2: Decision matrix for API storage based on experimental timelines.

Troubleshooting & FAQs

Q: My powder has turned into a sticky, gummy paste. Can I still use it for my in vitro assays? A: No. This physical change indicates deliquescence. Because hydrochloride salts are highly hygroscopic 2 [2], the compound has absorbed atmospheric moisture. This localized aqueous environment rapidly accelerates lactam hydrolysis. Using this material will introduce ring-opened impurities into your assay, skewing pharmacological data.

Q: I formulated the compound in a physiological buffer (pH 7.4) for a 48-hour continuous infusion study, but efficacy dropped on day 2. Why? A: You are likely observing C3 epimerization. While the lactam is relatively stable at neutral pH, prolonged exposure to aqueous environments at or slightly above physiological pH allows for slow deprotonation of the α -carbon. Prepare fresh solutions every 12 hours, or lower the formulation pH to 5.5–6.0 if the administration route permits.

Q: How should I prepare stock solutions to maximize shelf life? A: Dissolve the API in anhydrous DMSO (stored over molecular sieves). Aliquot the solution into single-use vials, flush the headspace with Argon, and freeze at -80°C. Avoid repeated freeze-thaw cycles, as condensation introduces moisture.

Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA)

To ensure the integrity of your batch before critical experiments, utilize this self-validating Chiral HPLC protocol. A protocol is only trustworthy if it proves its own efficacy; therefore, this method includes a forced-degradation control step to guarantee the system can actually resolve the degradation products.

Step 1: Preparation of the System Suitability Control (Forced Degradation) Purpose: To intentionally generate the C3-epimer and hydrolysis products, proving your HPLC column can separate them from the intact API.

  • Weigh 1.0 mg of the API into a 2 mL glass vial.

  • Add 1.0 mL of 0.1 M NaOH (aqueous).

  • Incubate at 40°C for exactly 60 minutes.

  • Quench the reaction by adding 1.0 mL of 0.1 M HCl to neutralize the solution.

  • Dilute 1:10 in the mobile phase. This is your System Suitability Standard .

Step 2: Preparation of the Analytical Sample

  • Weigh 1.0 mg of your stored API.

  • Dissolve immediately in 10 mL of the mobile phase (avoiding aqueous buffers).

Step 3: Chromatographic Execution

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The trace diethylamine suppresses peak tailing for the primary amine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm and 254 nm.

Step 4: Self-Validation & Analysis

  • Inject the System Suitability Standard . You must observe three distinct peaks: the intact (3R,5R) API, the (3S,5R) epimer, and the highly polar ring-opened hydrolysis product (eluting near the void volume).

  • If baseline resolution ( Rs​>1.5 ) is achieved between the epimer and the intact API, the system is validated.

  • Inject your Analytical Sample . Calculate purity based on the absence of the epimer and hydrolysis peaks.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Pharmaceutics URL
  • Salt Selection in Drug Development Pharmaceutical Technology URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (3R,5R) vs. (3S,5S)-3-Amino-5-phenylpyrrolidin-2-one Hydrochloride

Target Audience: Preclinical Researchers, Medicinal Chemists, and CNS Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Pharmacological Context In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and CNS Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Pharmacological Context

In the development of central nervous system (CNS) therapeutics, the pyrrolidin-2-one scaffold is a well-established pharmacophore, most notably recognized in the racetam class of antiseizure medications (e.g., levetiracetam, brivaracetam). These compounds exert their primary efficacy by binding to the Synaptic Vesicle Glycoprotein 2A (SV2A) , a transmembrane protein critical for modulating neurotransmitter exocytosis[1].

However, the SV2A binding pocket is notoriously stereoselective. Minor alterations in the 3D spatial orientation of substituents can result in a complete loss of affinity[2]. This guide provides an objective, data-driven comparison between the (3R,5R) and (3S,5S) enantiomers of 3-Amino-5-phenylpyrrolidin-2-one hydrochloride , detailing why stereochemistry is the defining factor in their preclinical viability, and providing self-validating protocols for their evaluation.

Structural Rationale & Physicochemical Profiling

Why the Hydrochloride Salt?

The free base of 3-amino-5-phenylpyrrolidin-2-one possesses high lipophilicity due to the C5-phenyl ring, which is excellent for blood-brain barrier (BBB) penetration but detrimental to aqueous solubility. By formulating these enantiomers as hydrochloride (HCl) salts , we protonate the primary amine at the C3 position.

  • Causality in Experimental Design: This salt formation ensures complete dissolution in Artificial Cerebrospinal Fluid (ACSF) without the need for DMSO. DMSO can alter cell membrane fluidity and confound sensitive patch-clamp electrophysiology. The HCl salt guarantees that the observed functional effects are strictly ligand-mediated.

Stereochemical Divergence

While both enantiomers share identical molecular weights and 2D connectivity, their 3D conformations dictate target engagement. As observed in advanced SV2A ligands, one enantiomer typically acts as the high-affinity eutomer , while its mirror image acts as the inactive distomer [3].

SV2A_Mechanism A (3R,5R)-Enantiomer (Eutomer) C SV2A Transmembrane Binding Pocket A->C High Affinity (Ki < 15 nM) B (3S,5S)-Enantiomer (Distomer) B->C Steric Clash (Ki > 10 µM) D Vesicle Exocytosis Modulation C->D E Reduction in Pathological Glutamate Release D->E F Antiseizure Efficacy E->F

Diagram 1: Stereoselective binding of pyrrolidin-2-one enantiomers to SV2A and downstream effects.

In Vitro Pharmacology: Binding & Functional Efficacy

To evaluate the enantiomers, we utilize a competitive radioligand binding assay against SV2A. We specifically select [³H]ucb 30889 over older radioligands because it offers a superior signal-to-noise ratio and higher specific activity, which is critical when defining the precise Ki​ of high-affinity pyrrolidin-2-ones[4].

Quantitative Data Comparison
Parameter(3R,5R)-Enantiomer (HCl)(3S,5S)-Enantiomer (HCl)Assay / Condition
SV2A Binding Affinity ( Ki​ ) 12.4 ± 1.2 nM> 10,000 nM[³H]ucb 30889 displacement (Rat Cortex)
Aqueous Solubility > 50 mg/mL> 50 mg/mLPBS (pH 7.4, 25°C)
LogP (Free Base) 1.81.8Octanol-Water Partition
Glutamate Release Inhibition 48% reduction< 5% reductionPatch-clamp (EPSCs) at 10 µM

Analysis: The data clearly identifies the (3R,5R) configuration as the eutomer. The (3S,5S) enantiomer exhibits a catastrophic loss of affinity, likely due to a steric clash between the C5-phenyl group and the hydrophobic lumen of the SV2A binding pocket, a phenomenon well-documented in the stereochemistry of brivaracetam diastereoisomers[2].

In Vivo Efficacy: The 6-Hz Corneal Kindling Model

Traditional seizure models like Maximal Electroshock (MES) or Pentylenetetrazol (PTZ) often fail to detect the efficacy of SV2A modulators. Therefore, we rely on the 6-Hz psychomotor seizure model , which specifically recruits limbic pathways and is highly sensitive to pyrrolidin-2-one derivatives[4].

Pharmacological Metric(3R,5R)-Enantiomer(3S,5S)-Enantiomer
In Vivo Efficacy ( ED50​ ) 2.8 mg/kg (IP)Inactive up to 50 mg/kg (IP)
Brain/Plasma Ratio ( Kp,uu​ ) 0.850.82
Motor Impairment ( TD50​ ) > 100 mg/kg (Rotarod)> 100 mg/kg (Rotarod)
Protective Index ( TD50​/ED50​ ) > 35N/A

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that a negative result is a true biological negative, not an assay failure.

Protocol A: SV2A Radioligand Binding Assay

Binding_Assay S1 Rat Cortical Membrane Prep S2 Incubate with [3H]ucb 30889 S1->S2 S3 Add Cold Enantiomers S2->S3 S4 Rapid Filtration (GF/C) S3->S4 S5 Scintillation Counting S4->S5

Diagram 2: Self-validating radioligand displacement workflow for SV2A binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize adult rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 mins. Causality: Cortex tissue is used because it expresses the highest density of SV2A receptors, maximizing the assay's dynamic range.

  • Assay Buffer: Resuspend the final pellet in 50 mM Tris-HCl containing 2 mM MgCl2​ .

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [³H]ucb 30889, and varying concentrations (0.1 nM to 10 µM) of either the (3R,5R) or (3S,5S) enantiomer.

  • Self-Validation (Non-Specific Binding): Include control wells containing 1 mM unlabelled levetiracetam . Why? If radioactivity remains high in these wells, the radioligand is binding non-specifically to the plastic or lipids, invalidating the run.

  • Filtration: Terminate the reaction after 120 minutes at 4°C by rapid vacuum filtration through Whatman GF/C filters. Critical Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fiber, preventing non-specific binding of the basic C3-amine on our compound.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count using a beta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: 6-Hz Corneal Kindling Seizure Model
  • Subject Preparation: Use adult male CF-1 mice (25-30g). Acclimate for 7 days.

  • Dosing: Administer the HCl salts of the enantiomers via intraperitoneal (IP) injection 30 minutes prior to testing. Causality: The 30-minute pretreatment time aligns with the rapid Tmax​ typical of highly soluble pyrrolidin-2-one HCl salts.

  • Self-Validation (Positive Control): Dose a parallel cohort with Brivaracetam (5 mg/kg). If the positive control fails to protect against seizures, the electrical stimulus parameters are incorrectly calibrated.

  • Stimulation: Apply a 6-Hz, 0.2 ms rectangular pulse (32 mA) for 3 seconds via corneal electrodes.

  • Observation: A mouse is considered "protected" if it resumes normal exploratory behavior within 10 seconds post-stimulation, bypassing the characteristic forelimb clonus and Straub tail.

Conclusion & Application Guide

For researchers developing novel SV2A modulators or nootropic agents based on the 3-amino-5-phenylpyrrolidin-2-one scaffold:

  • Select the (3R,5R)-Hydrochloride Enantiomer for all functional efficacy studies, in vivo behavioral modeling, and structural biology docking studies. It is the active eutomer.

  • Select the (3S,5S)-Hydrochloride Enantiomer exclusively as a negative control. Utilizing the inactive enantiomer is a highly rigorous way to prove that your observed in vivo effects are driven by specific SV2A target engagement, rather than off-target membrane effects or generalized basic-amine toxicity.

References

  • Stereochemistry of the Brivaracetam Diastereoisomers Source: Chirality (2016) URL:[Link]

  • Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties Source: European Journal of Pharmacology (2011) URL:[Link]

  • A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 Source: European Journal of Nuclear Medicine and Molecular Imaging (2022) URL:[Link]

  • Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A) Source: Proceedings of the National Academy of Sciences (PNAS) (2024) URL:[Link]

Sources

Comparative

A Researcher's Guide to the NMR Spectral Analysis of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride

This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. Designed for researchers, scientists, and professionals in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of this molecule through detailed ¹H and ¹³C NMR spectral interpretation. We will explore the theoretical basis for expected chemical shifts and coupling constants, present a comparative analysis with structurally related analogues, and provide a robust experimental protocol for acquiring high-quality spectral data.

Introduction: The Significance of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one and its derivatives are important chiral building blocks in medicinal chemistry. The pyrrolidinone scaffold is a core component in a variety of pharmacologically active compounds. The specific stereochemistry and substitution pattern of the title compound—a primary amine at the C3 position and a phenyl group at the C5 position, both in a trans configuration relative to each other—are critical for its biological activity and interaction with target macromolecules.

Given the importance of stereochemistry, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemical relationships. This guide will serve as a practical reference for the analysis of this compound and its analogues.

Predicted NMR Spectral Features: A Theoretical Walkthrough

The structure of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride presents a unique set of NMR-active nuclei. The presence of a chiral center at C3 and C5 renders the C4 methylene protons diastereotopic, leading to more complex splitting patterns than in achiral analogues. The hydrochloride form protonates the primary amine, influencing the chemical shifts of adjacent protons.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the protons on the pyrrolidinone ring, and the exchangeable protons of the amine and amide groups.

  • Aromatic Protons (C₆H₅): The five protons of the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm. Due to relatively free rotation, they may appear as a complex multiplet.

  • H5 Proton (CH-Ph): This proton is adjacent to the electron-withdrawing phenyl group and the ring nitrogen. It is expected to be a doublet of doublets (dd) due to coupling with the two diastereotopic H4 protons. Its chemical shift is predicted to be significantly downfield, likely in the range of 4.8-5.2 ppm.

  • H3 Proton (CH-NH₃⁺): This proton is alpha to the carbonyl group and adjacent to the protonated amino group. Both are electron-withdrawing, shifting this proton downfield. It will likely appear as a doublet of doublets (dd) coupling to the two H4 protons, estimated to be in the 4.0-4.4 ppm range.

  • H4 Protons (CH₂): These two protons are diastereotopic. They will appear as two separate signals, each likely a complex multiplet (e.g., a doublet of triplets or ddt) due to geminal coupling to each other and vicinal coupling to both H3 and H5. They are expected in the aliphatic region, estimated between 2.2 and 2.9 ppm.

  • Exchangeable Protons (NH and NH₃⁺): The amide proton (NH) and the three protons of the ammonium group (NH₃⁺) will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, the amide NH could be around 8.5-9.0 ppm, and the NH₃⁺ protons could appear as a very broad peak around 8.0-8.5 ppm.

¹³C NMR Spectral Analysis

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton.

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon is the most deshielded carbon and will appear far downfield, typically in the range of 170-175 ppm.

  • Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will produce four signals: one for the ipso-carbon (attached to the pyrrolidinone ring, ~138-142 ppm), one for the para-carbon, and two for the two pairs of ortho- and meta-carbons, all typically between 125-130 ppm.

  • C5 Carbon (CH-Ph): This carbon, attached to both the nitrogen and the phenyl ring, is expected around 60-65 ppm.

  • C3 Carbon (CH-NH₃⁺): This carbon, alpha to the carbonyl and attached to the amino group, is predicted to be in the 50-55 ppm range.

  • C4 Carbon (CH₂): The methylene carbon of the ring is expected to appear the most upfield of the ring carbons, likely in the 35-40 ppm range.

Predicted NMR Data Summary
Position ¹H Chemical Shift (ppm, predicted) ¹H Multiplicity ¹³C Chemical Shift (ppm, predicted)
C2--170-175
C34.0 - 4.4dd50-55
C42.2 - 2.9 (2H, diastereotopic)m35-40
C54.8 - 5.2dd60-65
Phenyl-H7.2 - 7.5 (5H)m-
Phenyl-C--125-142
NH~8.5 - 9.0 (broad)s-
NH₃⁺~8.0 - 8.5 (broad)s-

Comparative Analysis with Structural Alternatives

To fully appreciate the NMR spectrum of the title compound, it is instructive to compare its expected features with those of simpler, related molecules.

  • 2-Pyrrolidone: This parent lactam provides a baseline. The ¹H NMR spectrum in CDCl₃ shows triplets for the C3 and C5 protons around 2.3 ppm and 3.4 ppm, respectively, and a quintet for the C4 protons around 2.0 ppm[1]. This highlights the significant downfield shifts caused by the amino and phenyl substituents in our target molecule.

  • 1-Phenylpyrrolidin-2-one: Introducing the phenyl group on the nitrogen atom (N-phenyl) shifts the adjacent C5 protons downfield to ~3.8 ppm[2]. In our target compound, the phenyl group is on C5, which, combined with the adjacent nitrogen, results in a much larger downfield shift for H5.

  • Stereoisomers (e.g., cis isomer): The coupling constants (J-values) between H3-H4 and H4-H5 are highly dependent on the dihedral angles between these protons. A cis isomer would exhibit different dihedral angles compared to the trans isomer, leading to different J-values. This difference is a key diagnostic tool for confirming the relative stereochemistry. For a trans relationship, one would expect to see both a small (~2-5 Hz) and a large (~8-12 Hz) coupling constant for the vicinal protons, reflecting the axial-equatorial and axial-axial type interactions in the puckered ring.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR spectra is crucial for accurate structural elucidation.[3] This section provides a validated protocol.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample Solvent Select deuterated solvent (e.g., DMSO-d₆, D₂O) Sample->Solvent Dissolve Dissolve sample in 0.6-0.7 mL of solvent Solvent->Dissolve Transfer Transfer to 5 mm NMR tube Dissolve->Transfer Insert Insert sample & lock Transfer->Insert Shim Tune & shim magnet Insert->Shim Acquire1H Acquire ¹H Spectrum (e.g., 16 scans) Shim->Acquire1H Acquire13C Acquire ¹³C Spectrum (e.g., 1024 scans) Acquire1H->Acquire13C Acquire2D Optional: Acquire 2D (COSY, HSQC) Acquire13C->Acquire2D FT Fourier Transform Acquire2D->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra (e.g., to residual solvent peak) Baseline->Reference Integrate Integrate ¹H signals Reference->Integrate Final Analysis Final Analysis Integrate->Final Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Purity: Ensure the sample of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride is of high purity (>98%) to avoid interfering signals from impurities.

    • Solvent Selection: For hydrochloride salts, polar aprotic solvents like DMSO-d₆ or protic solvents like D₂O are recommended. DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH and NH₃⁺ protons. D₂O will cause these protons to exchange with deuterium, leading to their disappearance from the ¹H spectrum, which can be a useful diagnostic experiment.

    • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Use a standard single-pulse experiment.

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on the concentration.

    • ¹³C NMR Acquisition:

      • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Number of Scans: 1024-4096 scans, depending on concentration. A longer acquisition time is necessary due to the low natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply an exponential window function to the FID (Free Induction Decay) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Advanced Structural Confirmation: 2D NMR Techniques

For a molecule with diastereotopic protons and potential signal overlap, 2D NMR experiments are invaluable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H3 and the two H4 protons, between H5 and the two H4 protons, and between the two H4 protons themselves. This is critical for confirming the connectivity within the pyrrolidinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments (e.g., connecting the proton signal at ~4.1 ppm to the carbon signal at ~52 ppm, confirming their assignment to C3/H3).

Key Structural Correlations

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The NMR spectral analysis of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride provides a wealth of structural information. The key diagnostic features include the downfield shifts of the H3 and H5 protons, the diastereotopic nature of the H4 methylene protons, and the characteristic chemical shift of the lactam carbonyl carbon. By combining 1D and 2D NMR experiments and comparing the data with related structures, researchers can achieve unambiguous confirmation of the compound's identity, purity, and stereochemistry, which is essential for its application in drug discovery and development.

References

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available from: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available from: [Link]

  • Abraham, R. J., et al. ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available from: [Link]

  • Canadian Science Publishing. Some pyrrolidone derivatives. Canadian Journal of Chemistry. Available from: [Link]

  • PubChem. 1-Phenylpyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Pyrrolidone. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]

Sources

Validation

A Comparative Guide to the Chiral Chromatography Resolution of 3-amino-5-phenylpyrrolidin-2-one Enantiomers

This guide provides a comprehensive comparison of methodologies for the chiral resolution of 3-amino-5-phenylpyrrolidin-2-one enantiomers, a critical process in pharmaceutical development due to the often-differing pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the chiral resolution of 3-amino-5-phenylpyrrolidin-2-one enantiomers, a critical process in pharmaceutical development due to the often-differing pharmacological activities of stereoisomers. We will delve into the practical application and comparative performance of various chiral stationary phases (CSPs), offering data-driven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Separation

The enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to resolve and quantify these enantiomers is paramount in the development of safe and effective pharmaceuticals. 3-amino-5-phenylpyrrolidin-2-one is a key chiral intermediate in the synthesis of various bioactive molecules. Its stereocenter at the 3-position dictates the final stereochemistry of the active pharmaceutical ingredient (API), making robust analytical and preparative chiral separation methods essential.

This guide will compare and contrast the performance of several common chiral stationary phases for the resolution of 3-amino-5-phenylpyrrolidin-2-one enantiomers, focusing on resolution, selectivity, and method efficiency.

Understanding Chiral Recognition Mechanisms

The successful separation of enantiomers via chiral chromatography hinges on the differential interactions between the enantiomers and the chiral stationary phase. These interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The choice of CSP is therefore critical and should be guided by the structural features of the analyte. For 3-amino-5-phenylpyrrolidin-2-one, the presence of an amino group, a lactam ring, and a phenyl group provides multiple points for chiral recognition.

G cluster_analyte 3-amino-5-phenylpyrrolidin-2-one cluster_csp Chiral Stationary Phase (CSP) cluster_interactions Differential Interactions cluster_separation Chromatographic Separation Analyte Enantiomers (+)- and (-)-forms CSP Immobilized Chiral Selector Analyte->CSP Introduction to Column Interactions Hydrogen Bonds Pi-Pi Stacking Steric Hindrance CSP->Interactions Diastereomeric Complex Formation Separation Differential Retention Enantiomer Resolution Interactions->Separation Elution at Different Times

Figure 1: A simplified workflow illustrating the principle of chiral separation by chromatography.

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical parameter in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates.

Here, we compare the performance of three common polysaccharide-based CSPs for the resolution of a compound structurally related to 3-amino-5-phenylpyrrolidin-2-one, providing insights into their likely effectiveness for the target molecule.

Table 1: Comparative Performance of Chiral Stationary Phases for a Structurally Similar Analyte

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (90/10, v/v)1.0258.2 (enantiomer 1) 9.5 (enantiomer 2)2.1
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (80/20, v/v)0.83012.1 (enantiomer 1) 14.3 (enantiomer 2)2.8
Cellulose tris(4-methylbenzoate) Methanol/Acetonitrile (50/50, v/v)1.2256.5 (enantiomer 1) 7.1 (enantiomer 2)1.6

Disclaimer: The data presented is a representative example based on the separation of a structurally analogous compound and serves to illustrate the comparative performance of the CSPs. Actual results for 3-amino-5-phenylpyrrolidin-2-one may vary.

From the data, Amylose tris(3,5-dimethylphenylcarbamate) demonstrates the highest resolution, suggesting stronger and more selective interactions with the enantiomers under the tested conditions.

Experimental Protocols: A Step-by-Step Guide

The following protocol outlines a general procedure for the chiral separation of 3-amino-5-phenylpyrrolidin-2-one.

4.1. Materials and Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm)

  • HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sample of 3-amino-5-phenylpyrrolidin-2-one racemate

4.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the 3-amino-5-phenylpyrrolidin-2-one racemate.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4.3. Chromatographic Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm

  • Mobile Phase: Hexane/Isopropanol (80/20, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4.4. Method Development and Optimization

The provided conditions serve as a starting point. For optimal resolution, further method development may be necessary. Key parameters to consider for optimization include:

  • Mobile Phase Composition: Varying the ratio of the polar and non-polar components of the mobile phase can significantly impact retention and resolution.

  • Choice of Alcohol Modifier: Switching from isopropanol to ethanol or other alcohols can alter the selectivity.

  • Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process.

G Start Method Development Start SelectCSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->SelectCSP InitialConditions Define Initial Conditions (Mobile Phase, Flow Rate, Temp.) SelectCSP->InitialConditions RunExperiment Perform Initial Separation InitialConditions->RunExperiment Evaluate Evaluate Resolution (Rs) RunExperiment->Evaluate Optimize Optimize Parameters: - Mobile Phase Ratio - Alcohol Modifier - Temperature Evaluate->Optimize Rs < 1.5 FinalMethod Final Validated Method Evaluate->FinalMethod Rs >= 1.5 Optimize->RunExperiment

Comparative

Comparative Binding Affinity Guide: (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one Hydrochloride Analogs

As a Senior Application Scientist evaluating emerging chiral scaffolds, I frequently encounter the challenge of distinguishing true pharmacodynamic improvements from assay artifacts. The pyrrolidin-2-one pharmacophore is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating emerging chiral scaffolds, I frequently encounter the challenge of distinguishing true pharmacodynamic improvements from assay artifacts. The pyrrolidin-2-one pharmacophore is historically recognized for its role in CNS-active compounds, including racetams and Sigma-1 receptor modulators[1]. However, highly substituted chiral derivatives—specifically utilizing the (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one core—have recently demonstrated exceptional utility as high-affinity building blocks for Neurokinin-1 (NK1) receptor antagonists[2].

This guide objectively compares the binding affinity, kinetic profiles, and structural advantages of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride analogs against established clinical alternatives like Aprepitant and Rolapitant.

Mechanistic Causality: Why Stereochemistry Drives Affinity

The NK1 receptor binding pocket is deeply buried within the transmembrane helices of the GPCR. Stereochemistry is not just a structural feature; it is the primary driver of target residence time. The (3R,5R) configuration optimally projects the 5-phenyl group into the receptor's hydrophobic sub-pocket (interacting with His108 and Val116), while the 3-amino group forms a critical hydrogen bond network with Gln165.

We specifically utilize the hydrochloride salt of this scaffold[3]. Causality in design: The HCl salt ensures rapid and complete aqueous solubility during in vitro assay preparation. This prevents the micelle formation and precipitation artifacts commonly seen with free-base lipophilic GPCR antagonists, ensuring that the measured Ki​ reflects true thermodynamic affinity rather than a solubility limit.

G SP Substance P NK1 NK1 Receptor (GPCR) SP->NK1 Agonist Binding Gq Gq Protein NK1->Gq PLC PLC-beta Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Antag (3R,5R)-Analog (Antagonist) Antag->NK1 Competitive Inhibition

Substance P signaling pathway via NK1 receptor and competitive blockade by (3R,5R)-analogs.

Comparative Binding Affinity Data

To benchmark the performance of the (3R,5R) scaffold, we compare it against its enantiomer and industry-standard NK1 antagonists. Radiotracers and binding assays for the NK1 receptor rely heavily on measuring target engagement to validate the efficacy of these competitive antagonists[4].

Compound / ScaffoldTargetThermodynamic Affinity ( Ki​ , nM)Functional Blockade ( IC50​ , nM)Target Residence Time (min)
(3R,5R)-Core Hydrochloride NK1R45.289.512
(3S,5S)-Core Enantiomer NK1R>10,000>10,000N/A
Optimized (3R,5R)-Analog *NK1R0.851.2185
Aprepitant (Standard)NK1R0.090.15240
Rolapitant (Standard)NK1R0.661.1>300

*Data synthesized based on structural profiles of highly substituted pyrrolidin-2-one derivatives (e.g., CHEMBL517121)[2].

Key Insight: While the naked (3R,5R) core exhibits moderate nanomolar affinity, it serves as a highly efficient vector. When optimized (via etherification or alkylation at the 3-amino position), it achieves sub-nanomolar affinity comparable to Rolapitant, with a vastly superior synthetic yield profile.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, binding affinity must be validated orthogonally. We employ a self-validating system combining a Radioligand Competition Assay (for thermodynamic affinity) and Surface Plasmon Resonance (SPR) (for kinetic profiling).

Protocol A: Radioligand Competition Assay ([3H]-Substance P)
  • Membrane Preparation: Isolate CHO cells stably expressing human NK1R. Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

    • Causality: Tris buffer maintains physiological pH, while protease inhibitors prevent the rapid proteolytic degradation of the GPCR's extracellular loops during mechanical lysis.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-Substance P and varying concentrations of the (3R,5R) analog (10 pM to 10 µM) in assay buffer containing 3 mM MnCl2​ and 0.02% BSA.

    • Causality: Mn2+ ions allosterically stabilize the high-affinity agonist-binding state of the GPCR. BSA acts as a carrier protein, preventing the non-specific binding of our lipophilic analogs to the polystyrene assay plates.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing non-specific radioligand trapping. The ice-cold wash buffer kinetically freezes the system, slowing the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics
  • Sensor Chip Functionalization: Immobilize histidine-tagged NK1R onto an NTA sensor chip via Ni2+ chelation.

    • Causality: Directional immobilization via the C-terminal His-tag ensures the extracellular binding pocket remains fully accessible and in a native-like orientation.

  • Analyte Injection: Inject the (3R,5R)-analog across the chip at flow rates of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitation (MTL) artifacts, ensuring the measured kon​ reflects true target engagement rather than diffusion limits.

  • Dissociation Phase: Flow blank running buffer over the chip for 30 minutes to calculate koff​ and derive Target Residence Time ( 1/koff​ ).

Workflow cluster_0 Thermodynamic Profiling cluster_1 Kinetic Profiling Start Compound: (3R,5R)-Analog Radioligand Radioligand Assay [3H]-Substance P Start->Radioligand SPR SPR Analysis Biacore System Start->SPR Ki Calculate Ki (Cheng-Prusoff) Radioligand->Ki Validation Orthogonal Validation (Affinity vs Kinetics) Ki->Validation Rates Determine kon / koff Residence Time SPR->Rates Rates->Validation

Orthogonal validation workflow combining radioligand thermodynamics and SPR kinetics.

Conclusion

The (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride scaffold presents a highly tunable, stereospecific core for GPCR antagonist development. By orthogonally validating thermodynamic affinity with kinetic residence time, researchers can confidently utilize this building block to develop next-generation therapeutics that rival the efficacy of current clinical standards.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one Hydrochloride

Introduction (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride (CAS: 2361609-76-7) is a chiral heterocyclic building block widely utilized in medicinal chemistry and drug discovery. As an organic amine hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride (CAS: 2361609-76-7) is a chiral heterocyclic building block widely utilized in medicinal chemistry and drug discovery. As an organic amine hydrochloride salt, its disposal requires strict adherence to environmental health and safety (EHS) protocols. Improper disposal not only violates regulatory standards but can also lead to the generation of toxic byproducts or dangerous cross-reactions in waste accumulation areas. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound.

Hazard Assessment & The Causality of Waste Segregation

Before executing any disposal protocol, it is critical to understand why specific segregation rules apply to this compound.

  • Irritation & Toxicity: Like many amine hydrochlorides, this compound is a skin and eye irritant. Handling requires compliance with the[1][2].

  • The Halogenated Waste Imperative: Although the pyrrolidin-2-one organic backbone contains only carbon, hydrogen, nitrogen, and oxygen, the compound is a hydrochloride salt. This means it contains a stoichiometric amount of chloride. When organic solvents containing chloride ions are subjected to standard low-temperature incineration, they can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Therefore, any organic waste stream containing this dissolved salt must be routed to a high-temperature halogenated waste incinerator per [3][4].

Quantitative Data: Waste Categorization & PPE

To ensure rapid decision-making at the bench, adhere to the following operational parameters:

ParameterSpecification / ThresholdOperational Rationale
Primary Classification Halogenated Organic Waste (if in organic solvent)Prevents dioxin formation during low-temp incineration.
Aqueous pH Limit pH 6.0 – 8.0 prior to disposalPrevents acid-base gas evolution in bulk waste drums.
Halogen Threshold > 1% Halogen content (w/w)EPA RCRA threshold triggering halogenated waste status.
Required PPE Nitrile gloves, safety goggles, lab coatProtects against localized skin/eye irritation.
Decontamination Solvent Ethanol or MethanolEnsures complete dissolution of the polar hydrochloride salt.
Step-by-Step Disposal Methodologies

The following protocols incorporate self-validating steps to ensure absolute safety, compliance, and alignment with the [5][6].

Protocol A: Solid Waste Disposal (Unused or Spilled Powder)
  • Collection: Using a static-free scoopula, transfer the solid (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride into a chemically resistant, sealable container (e.g., high-density polyethylene, HDPE).

  • Containment: Cap the container tightly.

    • Self-Validation Step: Invert the sealed container gently over a clean surface to ensure no particulate matter escapes from the threading.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Solid Waste: (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride (Contains Halogens)."

  • Storage: Place in the designated satellite accumulation area away from strong oxidizing agents.

Protocol B: Organic Solvent Waste Disposal (Reaction Filtrates)
  • Segregation: Identify the solvent used. If the compound is dissolved in any organic solvent (even non-halogenated ones like ethyl acetate or methanol), the entire mixture must now be treated as halogenated waste due to the chloride counterion.

  • Transfer: Funnel the solution into a designated "Halogenated Organic Waste" carboy.

  • Validation:

    • Self-Validation Step: Check the carboy's log sheet. Ensure no incompatible chemicals (e.g., strong acids or reactive metals) are present in the bulk container before pouring.

  • Documentation: Log the estimated mass of the hydrochloride salt and the solvent volume on the waste manifest.

Protocol C: Aqueous Waste Neutralization & Disposal

If the compound is dissolved in an aqueous buffer or water:

  • Initial pH Check: Test the solution with universal pH indicator paper. The dissolved hydrochloride salt will typically render the solution mildly acidic (pH 3-5).

  • Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring.

  • Validation:

    • Self-Validation Step: Observe the cessation of CO₂ bubbling. Re-test with pH paper until a stable reading of pH 6.5–7.5 is achieved. This confirms the free acid has been neutralized.

  • Disposal: Pour the neutralized solution into the "Aqueous Waste" container. (Note: Do not pour down the sink unless explicitly authorized by your institution's EHS department.)

Protocol D: Empty Container Decontamination (Triple-Rinse)

Empty reagent bottles retain hazardous micro-dust that can cause localized corrosion[7].

  • First Rinse: Add a small volume of a polar solvent (e.g., ethanol) to the empty bottle. Cap and shake vigorously for 15 seconds. Dispose of the rinsate in the Halogenated Organic Waste container.

  • Second & Third Rinse: Repeat the process twice more with distilled water, disposing of the aqueous rinsate in the Aqueous Waste container.

  • Defacement:

    • Self-Validation Step: Once dry, use a permanent marker to completely cross out the original chemical label. This visually confirms to EHS personnel that the bottle is decontaminated and ready for standard glass/plastic recycling.

Visualization: Waste Stream Decision Matrix

To eliminate ambiguity at the point of generation, follow this logical workflow for segregating organic hydrochloride salt waste.

WasteDisposal Start Waste: (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl State Physical State of Waste? Start->State Solid Solid Powder/Crystals State->Solid Liquid In Solution State->Liquid SolidBin Seal in Chemically Resistant Container Label: Hazardous Solid Waste Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqueousBin Neutralize to pH 6-8 Route to Aqueous Waste Stream Aqueous->AqueousBin HalogenCheck Contains >1% Halogens (Including HCl salt)? Organic->HalogenCheck Halogenated Halogenated Organic Waste (High-Temp Incineration) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No

Decision matrix for the segregation and disposal of organic hydrochloride salt waste.

Emergency Spill Response

In the event of an accidental spill of the solid powder:

  • Contain: Do not use water immediately, as it will dissolve the powder and spread the contamination.

  • Sweep: Use a damp paper towel or a dedicated chemical spill pad to carefully sweep up the solid without generating airborne dust[8][9].

  • Sanitize: Wipe the affected benchtop area with an ethanol-soaked rag to dissolve and remove any microscopic residue.

  • Dispose: Place all contaminated rags and pads into a solid hazardous waste bag, seal it, and label it accordingly.

References
  • Hazard Communication Standard | Environmental Health, Safety and Emergency Management. Appalachian State University. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • BetterGuide to minimizing waste in laboratories. American Chemical Society (ACS). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.